Cas no 1432681-69-0 (6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride)

6-(tert-Butylamino)pyridine-2-carboxamidine hydrochloride is a chemically synthesized amidine derivative with applications in organic synthesis and pharmaceutical research. The compound features a pyridine core functionalized with a tert-butylamino group and a carboxamidine moiety, which enhances its reactivity as a building block for heterocyclic compounds. The hydrochloride salt improves stability and solubility, facilitating handling in aqueous or polar solvent systems. This reagent is particularly useful in nucleophilic substitution and condensation reactions, offering controlled reactivity for the preparation of complex molecular architectures. Its structural properties make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting specific enzymatic pathways.
6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride structure
1432681-69-0 structure
Product name:6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride
CAS No:1432681-69-0
MF:C10H17ClN4
MW:228.721780538559
CID:4599667
PubChem ID:71758269

6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride
    • 6-(tert-butylamino)pyridine-2-carboximidamide;hydrochloride
    • 6-(tert-butylamino)picolinimidamide hydrochloride
    • SB74962
    • 6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride
    • Z1821517214
    • Inchi: 1S/C10H16N4.ClH/c1-10(2,3)14-8-6-4-5-7(13-8)9(11)12;/h4-6H,1-3H3,(H3,11,12)(H,13,14);1H
    • InChI Key: BYKOLXQYHQXLSF-UHFFFAOYSA-N
    • SMILES: Cl.N(C1C=CC=C(C(=N)N)N=1)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Topological Polar Surface Area: 74.8

6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-127244-0.1g
6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride
1432681-69-0 95%
0.1g
$342.0 2023-05-24
Enamine
EN300-127244-0.5g
6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride
1432681-69-0 95%
0.5g
$768.0 2023-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17150-1-250MG
6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride
1432681-69-0 95%
250MG
¥ 1,445.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17150-1-100MG
6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride
1432681-69-0 95%
100MG
¥ 904.00 2023-03-31
Chemenu
CM391482-1g
6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride
1432681-69-0 95%+
1g
$538 2022-06-12
Chemenu
CM391482-5g
6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride
1432681-69-0 95%+
5g
$1593 2022-06-12
Aaron
AR01A5NS-10g
6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride
1432681-69-0 95%
10g
$5850.00 2023-12-16
Aaron
AR01A5NS-2.5g
6-(tert-Butylamino)pyridine-2-carboximidamide hydrochloride
1432681-69-0 95%
2.5g
$2681.00 2025-02-09
1PlusChem
1P01A5FG-10g
6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride
1432681-69-0 95%
10g
$5298.00 2024-06-20
1PlusChem
1P01A5FG-1g
6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride
1432681-69-0 95%
1g
$1275.00 2025-03-04

Additional information on 6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride

Compound CAS No. 1432681-69-0: 6-(tert-butylamino)pyridine-2-carboxamidine Hydrochloride

6-(tert-butylamino)pyridine-2-carboxamidine hydrochloride, identified by the CAS number 1432681-69-0, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amidines, which are known for their versatile reactivity and unique structural properties. The molecule features a pyridine ring substituted with a tert-butylamino group at the 6-position and a carboxamidine group at the 2-position, making it a valuable substrate for further functionalization and exploration in medicinal chemistry.

The synthesis of 6-(tert-butylamino)pyridine-2-carboxamidine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and acid-base neutralizations. The tert-butylamino group imparts steric bulk to the molecule, which can influence its pharmacokinetic properties, while the carboxamidine group introduces hydrogen bonding capabilities, enhancing solubility and bioavailability. Recent studies have highlighted the importance of such structural features in drug design, particularly in targeting specific receptors or enzymes.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Researchers have demonstrated that amidines like 6-(tert-butylamino)pyridine-2-carboxamidine hydrochloride can act as inhibitors of various enzymes, including kinases and proteases, which are critical targets in oncology and inflammation research. For instance, a study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression.

In addition to its enzymatic inhibitory properties, 6-(tert-butylamino)pyridine-2-carboxamidine hydrochloride has shown potential as a modulator of ion channels. Ion channels are essential for cellular communication and are implicated in numerous diseases, including epilepsy, pain, and cardiovascular disorders. Recent findings suggest that this compound can selectively block voltage-gated sodium channels, making it a candidate for developing novel antiepileptic drugs.

The development of this compound also underscores the importance of computational chemistry in modern drug discovery. Advanced molecular modeling techniques have enabled researchers to predict the binding affinities and selectivities of 6-(tert-butylamino)pyridine-2-carboxamidine hydrochloride against various targets with high accuracy. Such insights have facilitated the optimization of its structure for improved potency and reduced off-target effects.

Furthermore, the hydrochloride salt form of this compound is advantageous for pharmaceutical applications due to its enhanced stability and solubility compared to its free base counterpart. This property is particularly crucial during formulation development, where consistent drug delivery is paramount.

In conclusion, CAS No. 1432681-69-0, or 6-(tert-butylamino)pyridine-2-carboxamidine hydrochloride, represents a cutting-edge molecule with diverse applications in chemical research and drug development. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as a valuable asset in the pursuit of innovative therapeutic agents.

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(CAS:1432681-69-0)6-(tert-butylamino)pyridine-2-carboxamidine;hydrochloride
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Purity:99%
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